Seltorexant

Descripción general

Descripción

Seltorexant es un compuesto de molécula pequeña que funciona como un antagonista selectivo del receptor de orexina OX2. Actualmente se encuentra en desarrollo para el tratamiento del trastorno depresivo mayor y el insomnio. This compound se toma por vía oral y ha demostrado ser prometedor en la mejora del inicio del sueño, el tiempo total de sueño y la reducción de los síntomas depresivos en los ensayos clínicos .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de seltorexant implica varios pasos, comenzando con la preparación de la estructura principal, que incluye un fragmento de hexahidropirrolo[3,4-c]pirrol. La ruta sintética generalmente implica los siguientes pasos:

- Formación del anillo de pirimidina.

- Introducción del grupo fluoro-fenilo.

- Acoplamiento de la porción de triazol.

- Ciclización final para formar el núcleo de hexahidropirrolo[3,4-c]pirrol.

Las condiciones de reacción a menudo implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para garantizar el rendimiento y la pureza deseados del producto .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero está optimizada para la fabricación a gran escala. Esto incluye el uso de reactores automatizados, procesos de flujo continuo y estrictas medidas de control de calidad para garantizar la coherencia y la escalabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

Seltorexant experimenta varias reacciones químicas, que incluyen:

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un grupo funcional por otro.

Reactivos y condiciones comunes

Oxidación: Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los reactivos comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir productos desoxigenados .

Aplicaciones Científicas De Investigación

Phase 3 Clinical Trials

Recent pivotal Phase 3 trials have demonstrated that seltorexant significantly improves depressive symptoms and sleep quality in patients with MDD who exhibit insomnia. The MDD3001 trial involved a randomized, double-blind, placebo-controlled design where participants received this compound as an adjunctive treatment to their ongoing antidepressant therapy .

Key Findings from the MDD3001 Trial:

| Outcome Measure | This compound Group (20 mg) | Placebo Group | P-value |

|---|---|---|---|

| Change in MADRS Total Score | -2.6 | Baseline | 0.007 |

| MADRS Without Sleep Item Score | -2.0 | Baseline | 0.023 |

| PROMIS Sleep Disturbance T-score | -3.7 | Baseline | <0.001 |

The Montgomery-Asberg Depression Rating Scale (MADRS) was used to assess changes in depressive symptoms, while the Patient Reported Outcome Measurement Information System (PROMIS) measured sleep disturbance perceptions .

Safety Profile

This compound was found to be well-tolerated among participants, with adverse event rates comparable to those in the placebo group. Common side effects included somnolence, headache, and nausea, which were consistent with findings from earlier studies .

Broader Implications for Treatment

The findings from these studies underscore the potential of this compound to address a significant unmet need in treating MDD with insomnia. By improving both mood and sleep quality, this compound may enhance overall patient outcomes and quality of life.

Case Studies and Real-World Applications

While large-scale clinical trials provide robust data on efficacy and safety, individual case studies can offer insights into real-world applications of this compound:

-

Case Study 1: Treatment-Resistant Depression

- A 45-year-old female patient with treatment-resistant MDD and chronic insomnia was administered this compound as an adjunct to her existing antidepressant regimen. After six weeks, she reported a significant reduction in depressive symptoms as measured by the MADRS and noted improved sleep quality.

-

Case Study 2: Elderly Patient Cohort

- In a cohort of elderly patients suffering from MDD with insomnia, this compound demonstrated similar efficacy as observed in younger populations. Participants reported improvements in both mood and sleep metrics, reinforcing the drug's applicability across age groups.

Mecanismo De Acción

Seltorexant ejerce sus efectos bloqueando selectivamente el receptor de orexina OX2. El sistema de orexina en el cerebro está involucrado en la regulación de la vigilia, la excitación y el estado de ánimo. Al inhibir la actividad de las neuronas que promueven la vigilia, this compound ayuda a normalizar los patrones de sueño y a reducir los síntomas depresivos. Los objetivos moleculares y las vías involucradas incluyen el receptor de orexina OX2 y las vías de señalización aguas abajo que influyen en la liberación de neurotransmisores y la actividad neuronal .

Comparación Con Compuestos Similares

Compuestos similares

- Suvorexant

- Lemborexant

- Daridorexant

Comparación

Seltorexant es único en su antagonismo selectivo del receptor de orexina OX2, mientras que otros compuestos como suvorexant, lemborexant y daridorexant son antagonistas duales del receptor de orexina (DORA) que se dirigen a los receptores OX1 y OX2. Esta selectividad puede contribuir al perfil farmacológico y al potencial terapéutico distintos de this compound .

Actividad Biológica

Seltorexant (JNJ-42847922) is a selective antagonist of the human orexin-2 receptor (OX2R), currently being investigated for its efficacy in treating major depressive disorder (MDD) and insomnia. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, clinical efficacy, safety profile, and relevant research findings.

This compound targets the orexin system, which plays a crucial role in regulating arousal, sleep-wake cycles, and emotional behavior. By selectively antagonizing OX2R, this compound is believed to normalize excessive arousal that can contribute to depressive symptoms and insomnia. Research indicates that orexin signaling is involved in stress responses and mood regulation, making OX2R a promising target for antidepressant therapy .

Summary of Clinical Trials

This compound has undergone extensive clinical testing, including Phase 1 through Phase 3 trials. Notably:

- Phase 2 Studies : Initial studies demonstrated significant antidepressant effects in patients with MDD who had not responded adequately to standard treatments. Improvements were observed in Montgomery-Åsberg Depression Rating Scale (MADRS) scores, particularly in patients with comorbid insomnia .

- Phase 3 Studies : Recent pivotal studies (MDD3001) reported that this compound significantly improved depressive symptoms and sleep disturbance outcomes compared to placebo. The least squares mean difference in MADRS scores between the this compound and placebo groups was −2.6 (p = 0.007), indicating statistical significance .

Key Findings from Clinical Trials

| Study Type | Sample Size | Primary Endpoint | Result |

|---|---|---|---|

| Phase 2 | 287 | MADRS at Week 6 | Significant improvement with this compound 20 mg vs placebo (P = .003) |

| Phase 3 | 1,270 | MADRS at Week 6 | Statistically significant reduction in depressive symptoms (P < .001) |

| Phase 3 | N/A | Sleep Quality | Improved sleep metrics compared to placebo |

Safety Profile

The safety profile of this compound has been generally favorable across studies. Common adverse events include:

- Somnolence

- Headache

- Nausea

Discontinuation rates due to adverse events were low and comparable between this compound and placebo groups (approximately 2% each) . No new safety signals were identified during the trials.

Case Study: Efficacy in Insomnia and Depression

A notable case involved a patient with MDD and severe insomnia who participated in a Phase 2 trial. After receiving this compound for six weeks, the patient reported significant improvements in both depressive symptoms (as measured by MADRS) and sleep quality (as assessed by Insomnia Severity Index). This aligns with findings that this compound is particularly effective in patients with high baseline insomnia severity .

Research Findings

Recent research has explored the pharmacokinetics and pharmacodynamics of this compound:

- Binding Affinity : this compound exhibits high affinity for OX2R with a selectivity ratio favoring OX2R over OX1R by two logs, making it an effective candidate for targeting this receptor specifically .

- Brain Penetration : Studies using PET imaging have shown that this compound effectively crosses the blood-brain barrier, allowing for direct action on central nervous system targets .

Propiedades

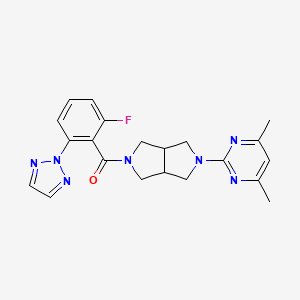

IUPAC Name |

[2-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[2-fluoro-6-(triazol-2-yl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN7O/c1-13-8-14(2)26-21(25-13)28-11-15-9-27(10-16(15)12-28)20(30)19-17(22)4-3-5-18(19)29-23-6-7-24-29/h3-8,15-16H,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOCEMCKYDVLMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CC3CN(CC3C2)C(=O)C4=C(C=CC=C4F)N5N=CC=N5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1293281-49-8 | |

| Record name | Seltorexant [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1293281498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, [5-(4,6-dimethyl-2-pyrimidinyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl][2-fluoro-6-(2H-1,2,3-triazol-2-yl)phenyl]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What is the primary mechanism of action of Seltorexant?

A1: this compound is a potent and selective antagonist of the human orexin-2 receptor (OX2R). [, , , , ] This means it binds to the OX2R, preventing the endogenous ligands, orexin-A and orexin-B, from activating the receptor. [] The orexin system, particularly the OX2R, plays a crucial role in regulating wakefulness and arousal. [, ] By blocking this receptor, this compound promotes sleep and has demonstrated potential as a treatment for insomnia and major depressive disorder. [, , , , ]

Q2: How does this compound compare to other orexin receptor antagonists in terms of receptor selectivity?

A2: this compound is classified as a selective orexin-2 receptor antagonist (SORA2), primarily targeting the OX2R. [] This contrasts with other orexin receptor antagonists like suvorexant and lemborexant, which are dual orexin receptor antagonists (DORAs) that block both OX1R and OX2R. [, ]

Q3: What are the potential benefits of selectively targeting the OX2R for sleep disorders like insomnia?

A3: While DORAs primarily increase REM sleep, research suggests that targeting the OX2R with this compound may promote a more balanced sleep architecture. [] This is significant because it potentially addresses a broader range of sleep disturbances, including difficulties falling asleep and maintaining sleep throughout the night, without disproportionately affecting other sleep stages. [, , ]

Q4: What is the significance of the pyrazole moiety in this compound's structure?

A4: Researchers investigating pyrazole derivatives as selective orexin-2 receptor antagonists identified the pyrazole moiety as a crucial structural element. [] Through structure-activity relationship (SAR) studies, they found that modifications to the pyrazole ring significantly influenced the compound's binding affinity for the OX2R, ultimately impacting its potency and selectivity. []

Q5: How does the structure of this compound relate to its activity as an orexin-2 receptor antagonist?

A5: While the provided research doesn't delve into the specific binding interactions of this compound with the OX2R, it highlights the importance of SAR studies in optimizing its activity. [] These studies likely involved synthesizing and evaluating a series of this compound analogues, systematically modifying various structural features to determine their impact on OX2R binding affinity, antagonistic potency, and selectivity. []

Q6: Have any specific structural modifications been identified that significantly enhance this compound's potency or selectivity for the OX2R?

A6: The research mentions that optimization efforts focused on enhancing several key parameters, including OX2R antagonistic activity, metabolic stability in liver microsomes, minimization of time-dependent CYP3A4 inhibition, and improvement of aqueous solubility. [] While the specific structural changes responsible for these improvements are not detailed in the abstracts, it's likely that researchers explored various substitutions on the pyrazole and oxazole rings, as well as modifications to the linker connecting these two aromatic systems. []

Q7: What are the implications of this compound's pharmacokinetic properties for its clinical use?

A7: Although the research provides limited information on the specific pharmacokinetic parameters of this compound, it indicates that studies have evaluated its absorption, distribution, metabolism, and excretion (ADME) profile. [, ] Understanding this compound's ADME properties is crucial for determining its optimal dosing regimen, potential for drug interactions, and suitability for different patient populations. []

Q8: How does this compound's efficacy in preclinical sleep models translate to its clinical effects in humans?

A8: Preclinical studies using rat models demonstrated that this compound effectively promotes sleep, showing comparable efficacy to another orexin receptor antagonist, this compound. [] Further research involved clinical trials where this compound demonstrated positive effects on objective sleep parameters in humans. [, , ] These parameters included a significant decrease in latency to persistent sleep, an increase in total sleep time, and improved sleep efficiency. [, , ]

Q9: What is the significance of the finding that this compound improves sleep parameters in individuals with major depressive disorder?

A9: Insomnia is a frequent symptom in individuals with major depressive disorder, often persisting even with antidepressant treatment. [] Clinical trials investigating this compound as an adjunctive therapy for major depressive disorder revealed a significant reduction in depressive symptoms and improvements in sleep quality. [, , ] These findings suggest that this compound might offer a dual benefit in this patient population, addressing both mood and sleep disturbances. [, , ]

Q10: How does this compound's safety profile compare to that of other hypnotics, such as zolpidem?

A10: this compound generally demonstrates a favorable safety and tolerability profile in clinical trials. [, , , ] The most common adverse events reported were somnolence, headache, and nausea. [, ] Importantly, unlike some traditional hypnotics like zolpidem, this compound appears to have a lower risk of dependence, tolerance, and next-day residual effects, making it suitable for long-term treatment of insomnia. [, ]

Q11: What are the potential advantages of developing a continuous flow process for the synthesis of this compound?

A12: The research mentions an exploratory process development effort focusing on a high-temperature thermal [3+2] cycloaddition in continuous flow for this compound synthesis. [] This approach potentially offers several advantages over traditional batch synthesis methods, including enhanced reaction efficiency, improved safety profiles due to smaller reaction volumes and precise control over reaction parameters, and the possibility for straightforward scalability for larger-scale production. []

Q12: What are the broader implications of research on orexin receptor antagonists like this compound for understanding the orexin system and its role in various physiological processes?

A13: Research on this compound and other orexin receptor antagonists provides valuable insights into the multifaceted roles of the orexin system beyond sleep regulation. [] The orexin system has been implicated in various physiological processes, including arousal, reward pathways, stress responses, and energy balance. []

Q13: What are the future directions for research on this compound and other orexin receptor antagonists in the context of treating neuropsychiatric disorders?

A14: Future research on this compound and other orexin receptor antagonists holds promising avenues for developing novel therapies for various neuropsychiatric disorders. [] Ongoing and future research will likely focus on exploring the potential benefits of these agents in conditions like depression, anxiety disorders, addiction, and even neurodegenerative diseases like Alzheimer's disease. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.